Home > Products > Screening Compounds P94364 > 7-(2,3-Dihydroxypropyl)-8-bromotheophylline
7-(2,3-Dihydroxypropyl)-8-bromotheophylline - 111038-24-5

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Catalog Number: EVT-432493
CAS Number: 111038-24-5
Molecular Formula: C10H13BrN4O4
Molecular Weight: 333.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound is characterized by the addition of a 2,3-dihydroxypropyl group at the seventh position and a bromine atom at the eighth position of the theophylline structure. The molecular formula for 7-(2,3-dihydroxypropyl)-8-bromotheophylline is C_10H_14BrN_4O_4, and it possesses significant pharmacological properties that make it relevant in scientific research and potential therapeutic applications.

Source

The compound is primarily derived from theophylline, which is commonly used in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. The synthesis of this derivative can be traced back to various chemical studies focused on modifying xanthine derivatives to enhance their biological activities .

Classification

7-(2,3-Dihydroxypropyl)-8-bromotheophylline falls under the category of xanthines, which are a class of compounds that include caffeine and theobromine. These compounds are known for their stimulant effects on the central nervous system and their role in bronchodilation. The specific classification can be further detailed as follows:

  • Chemical Class: Xanthines
  • Substituents: Bromine and dihydroxypropyl groups
  • Therapeutic Class: Bronchodilators
Synthesis Analysis

Methods

The synthesis of 7-(2,3-dihydroxypropyl)-8-bromotheophylline typically involves a multi-step chemical process. The most common method includes:

  1. Bromination of Theophylline: The initial step involves brominating theophylline at the eighth position using a brominating agent such as N-bromosuccinimide under controlled conditions.
  2. Alkylation with Dihydroxypropyl Group: Following bromination, the compound undergoes alkylation where a 2,3-dihydroxypropyl group is introduced. This can be achieved through nucleophilic substitution reactions using appropriate reagents like 2,3-dihydroxypropanol.

Technical Details

  • Reagents Used: N-bromosuccinimide (for bromination), 2,3-dihydroxypropanol (for alkylation).
  • Conditions: Reactions are typically carried out in an organic solvent (e.g., dimethylformamide) under reflux conditions to ensure complete reaction.
Molecular Structure Analysis

Structure

The molecular structure of 7-(2,3-dihydroxypropyl)-8-bromotheophylline can be represented using various structural formulas:

  • IUPAC Name: 7-(2,3-Dihydroxypropyl)-8-bromo-1,3-dimethyl-2,6-dioxopurine.
  • SMILES Notation: Cn1cnc2c1c(=O)n(c(=O)n2C)C(C(CO)O)Br.

Data

  • Molecular Weight: Approximately 292.15 g/mol.
  • Melting Point: The compound typically exhibits a melting point range between 155 °C and 157 °C .
Chemical Reactions Analysis

Reactions

7-(2,3-Dihydroxypropyl)-8-bromotheophylline can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The bromine atom makes it susceptible to further electrophilic substitutions.
  2. Hydrolysis Reactions: The hydroxyl groups can undergo hydrolysis under acidic or basic conditions.

Technical Details

  • Common Reagents for Reactions:
    • Hydrochloric acid or sodium hydroxide for hydrolysis.
    • Electrophiles such as nitronium ions for nitration reactions.
Mechanism of Action

The mechanism of action for 7-(2,3-dihydroxypropyl)-8-bromotheophylline primarily involves its role as a phosphodiesterase inhibitor. By inhibiting this enzyme, it leads to an increase in cyclic adenosine monophosphate levels within cells, resulting in:

  • Bronchodilation: Relaxation of bronchial smooth muscles.
  • Anti-inflammatory Effects: Reduction in inflammatory mediators in respiratory pathways.

Data

Studies have shown that derivatives like this compound exhibit enhanced efficacy compared to standard theophylline in terms of bronchodilation and anti-inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Highly soluble in water (approximately 333 mg/L at 25 °C) .

Chemical Properties

  • LogP Value: -1.9 indicating high hydrophilicity.
  • pKa Values:
    • Strongest Acidic: Approximately 13.9
    • Strongest Basic: Approximately -1.3 .
Applications

Scientific Uses

7-(2,3-Dihydroxypropyl)-8-bromotheophylline has several applications in scientific research:

  • Pharmacology: Investigated for its potential use in treating respiratory disorders due to its bronchodilator effects.
  • Biochemistry Studies: Used as a tool to study phosphodiesterase inhibition and its downstream effects on cellular signaling pathways.
  • Drug Development: Serves as a lead compound for synthesizing new derivatives with improved pharmacological profiles.
Introduction to Xanthine Derivatives

Xanthine derivatives constitute a pharmaceutically significant class of nitrogen-containing heterocycles characterized by a purine core structure (2,6-dioxopurine). Naturally occurring xanthines like caffeine, theophylline, and theobromine demonstrate diverse physiological effects, including central nervous system stimulation, bronchodilation, and diuresis [5] [8]. Medicinal chemists have extensively modified this core scaffold to enhance target selectivity, optimize pharmacokinetic profiles, and mitigate adverse effects. The introduction of halogen atoms and alkyl side chains at specific positions has proven particularly fruitful for developing novel therapeutic agents targeting respiratory, cardiovascular, and inflammatory conditions [3] [7].

Structural Evolution of Theophylline Analogues

The structural progression from theophylline (1,3-dimethylxanthine) to advanced analogues demonstrates targeted molecular design strategies:

  • Theophylline (Base Structure): Possesses intrinsic bronchodilatory activity through non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. Limitations include a narrow therapeutic index, variable metabolism, and modest solubility [5].
  • 8-Substituted Halogen Derivatives: Bromination at the C8 position yields 8-bromotheophylline (CAS 10381-75-6, C₇H₇BrN₄O₂, MW 259.06). This modification significantly enhances adenosine A₁ receptor antagonism and alters electronic properties, as evidenced by its decreased pKa (~5.45) compared to theophylline. The bromine atom's steric bulk and electron-withdrawing properties disrupt planarity, potentially influencing receptor binding [2] [3] [7].
  • 7-Alkyl Substituted Derivatives: Appending hydrophilic chains at N7 improves water solubility and alters metabolic pathways. Dyphylline (7-(2,3-dihydroxypropyl)theophylline, CAS 479-18-5, C₁₀H₁₄N₄O₄, MW 254.24) exemplifies this approach. Its dihydroxypropyl group confers high aqueous solubility and enables renal excretion without hepatic metabolism, distinguishing it pharmacokinetically from theophylline [4] [5].
  • Hybrid Molecule Synthesis: 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (CAS 111038-24-5, C₁₀H₁₃BrN₄O₄, MW 333.14) represents a strategic fusion of these modifications. It integrates the C8 bromine atom of 8-bromotheophylline and the N7 dihydroxypropyl chain of dyphylline into a single molecular entity [1].

Table 1: Structural Evolution of Key Theophylline Analogues

CompoundSubstituentsMolecular FormulaMolecular WeightKey Structural Features
TheophyllineNone (1,3-dimethyl)C₇H₈N₄O₂180.16Base xanthine structure
8-BromotheophyllineBr at C8C₇H₇BrN₄O₂259.06Bromine enhances adenosine antagonism
Dyphylline2,3-Dihydroxypropyl at N7C₁₀H₁₄N₄O₄254.24Dihydroxypropyl enhances water solubility
7-(2,3-Dihydroxypropyl)-8-bromotheophyllineBr at C8 + Dihydroxypropyl at N7C₁₀H₁₃BrN₄O₄333.14Combines bromine's electronic effects with solubilizing chain

Synthesis of the target compound proceeds via nucleophilic ring-opening of glycidol by 8-bromotheophylline under basic conditions. The epoxide oxygen is protonated, facilitating nucleophilic attack by the N7 nitrogen of 8-bromotheophylline, forming the desired 2,3-dihydroxypropyl linkage confirmed by its characteristic melting point (152-154°C) [1].

Role of Halogenation and Alkyl Substitution in Bioactivity

The bioactivity of xanthine derivatives is profoundly influenced by halogenation and alkyl chain modifications:

  • Halogenation at C8:
  • Electronic Effects: Bromine's strong electron-withdrawing character decreases electron density on the purine ring. This modulates pKa values (e.g., 8-bromotheophylline pKa ~5.45) and influences hydrogen-bonding potential crucial for receptor interactions [3] [7].
  • Steric Effects: The bromine atom protrudes perpendicularly from the purine plane, potentially blocking binding interactions responsible for undesired effects or creating novel interactions with target proteins like adenosine receptors. Jacobson et al. demonstrated C8 halogen substituents significantly boost A₁ receptor affinity compared to unsubstituted xanthines [7].
  • Metabolic Stability: Bromine substitution can hinder oxidative metabolism typically observed at C8 in theophylline, potentially improving plasma half-lives [3].

  • N7 Alkyl Substitution (Dihydroxypropyl Chain):

  • Solubility Enhancement: The hydrophilic 2,3-dihydroxypropyl moiety dramatically increases water solubility compared to hydrophobic parent compounds. This is exemplified by dyphylline's clinical utility, where solubility translates to predictable absorption and renal clearance (~88% excreted unchanged) [5].
  • Altered Pharmacokinetics: The chain directs excretion pathways. Dyphylline undergoes minimal hepatic metabolism (unlike theophylline), relying primarily on renal elimination. This reduces risks associated with cytochrome P450 interactions and metabolic variability [5].
  • Conformational Flexibility: The flexible three-carbon chain allows the molecule to adopt conformations accommodating binding pockets in enzymes or receptors, potentially enabling novel interactions not accessible to rigid analogues [1] [6].

Table 2: Impact of Key Substituents on Physicochemical and Pharmacological Properties

Substituent TypeRepresentative CompoundKey Property AlterationsTherapeutic Implications
C8 Bromine8-Bromotheophylline↓ pKa (~5.45); ↑ Adenosine A₁ affinity; ↑ Metabolic stabilityEnhanced receptor selectivity; Potential for CNS targeting
N7 DihydroxypropylDyphylline↑ Water solubility; ↑ Renal excretion; ↓ Hepatic metabolismPredictable PK; Reduced drug interaction risk
Combined (C8 Br + N7 Chain)7-(2,3-Dihydroxypropyl)-8-bromotheophyllineBalanced logP (Predicted ~1.91 g/cm³); Dual electronic/solubility effectsPotential dual PDE inhibition/adenosine antagonism; Tunable tissue distribution

Significance of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in Medicinal Chemistry

This hybrid compound embodies rational design principles addressing limitations of classical xanthines:

  • Multitarget Pharmacology: It potentially retains the adenosine receptor antagonism (particularly A₁/A₂ₐ) conferred by the C8 bromine, crucial for bronchial smooth muscle relaxation and anti-inflammatory effects. Concurrently, the dihydroxypropyl chain may preserve non-selective PDE inhibition characteristic of xanthines, elevating intracellular cAMP levels and promoting bronchodilation through a complementary mechanism [1] [5] [7]. This dual-action profile could offer synergistic therapeutic effects at lower doses, potentially mitigating side effects associated with high doses of single-mechanism agents.

  • Optimized Physicochemical Profile: The molecule integrates a hydrophilic domain (dihydroxypropyl) with a hydrophobic/haloaromatic domain (brominated purine). Predicted properties include a density of ~1.91 g/cm³ and a melting point of 152-154°C [1]. This amphiphilicity likely enhances formulation versatility compared to highly lipophilic (e.g., 8-bromotheophylline) or highly hydrophilic (e.g., dyphylline) analogues. Calculated properties suggest a balanced logP, potentially improving membrane permeability compared to dyphylline while maintaining better solubility than 8-bromotheophylline.

  • Synthetic Versatility: The compound serves as a valuable intermediate for further structural diversification. The primary hydroxyl groups on the N7 side chain are amenable to esterification, etherification, or coordination chemistry. Furthermore, the electron-deficient C8 position (activated by bromine) could facilitate nucleophilic displacement reactions with amines or thiols, enabling the generation of libraries focused on structure-activity relationship (SAR) exploration around the purine core [1] [6].

  • Research Tool Potential: Beyond therapeutic potential, its distinct structure makes it a probe for studying:

  • Structure-affinity relationships at adenosine receptor subtypes.
  • Role of physicochemical properties (solubility, logP, pKa) in tissue distribution of xanthines, particularly crossing barriers like the blood-brain barrier (enhanced potential compared to dyphylline due to bromine's lipophilicity).
  • Impact of halogen bonding versus hydrogen bonding in ligand-receptor interactions within the purine binding site [6] [7].

Table 3: Potential Biological Targets and Research Applications of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Target/AreaExpected/Potential InteractionSignificance for Research/Development
Adenosine A₁ ReceptorAntagonism (enhanced vs. theophylline due to C8-Br)Probe for CNS effects; Cardioprotection; Renal function
Adenosine A₂ₐ ReceptorAntagonismImmunomodulation; Anti-inflammatory effects; CNS protection
Phosphodiesterase (PDE)Non-selective inhibition (potentiated by solubilizing chain?)Bronchodilation; Vasodilation; Anti-inflammatory effects
Molecular PropertiesAmphiphilic character (logP, solubility, pKa)Model for optimizing bioavailability in xanthine scaffolds
Chemical ReactivityReactive C8-Br; Hydroxyl groups on side chainVersatile intermediate for novel xanthine-based libraries

This molecule exemplifies the power of combining strategic halogenation with hydrophilic side chain appendages to create novel xanthine derivatives with tailored biological activities and optimized physicochemical profiles. Its study contributes significantly to understanding structure-activity and structure-property relationships within this pharmacologically vital class of compounds. Future research directions include detailed in vitro and in vivo pharmacological profiling, further synthetic modifications to refine target selectivity, and comprehensive ADMET studies leveraging its hybrid structure.

Properties

CAS Number

111038-24-5

Product Name

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C10H13BrN4O4

Molecular Weight

333.14 g/mol

InChI

InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3

InChI Key

JYPDPXFFZDJFKZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O

Synonyms

8-BROMO-7-(2,3-DIHYDROXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-2,6-PURINEDIONE

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.